[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
The compound [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate-protected amine, a 2-chloroacetyl group, and an ethyl substituent on the carbamic acid moiety. This structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing protease inhibitors or kinase-targeting molecules due to its reactive chloroacetyl group and stereochemical specificity.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLEUKVQRINQZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Materials and Resolution Techniques
The (R)-pyrrolidin-3-yl intermediate is synthesized from L-prolinamide, a cost-effective chiral pool starting material. As demonstrated in Patent CN110563627B, L-prolinamide undergoes acylation with chloroacetyl chloride in tetrahydrofuran (THF) using potassium carbonate as an acid scavenger. The microchannel reactor enables rapid mixing (residence time: 3.7 minutes) and temperature control (25°C), achieving 85% yield with minimal epimerization.
Stereochemical Preservation During Functionalization
Racemization risks during acylation are mitigated by:
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Aprotic solvents (e.g., THF, ethyl acetate) to avoid proton exchange
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In situ quenching of acidic byproducts using bicarbonate washes
Introduction of the 2-Chloroacetyl Group
Acylation with Chloroacetyl Chloride
The pyrrolidine nitrogen is acylated using chloroacetyl chloride in THF, as outlined in both VulcanChem’s protocol and Patent CN110563627B. Key parameters include:
Purification of the Chloroacetyl Intermediate
Crude product is isolated via liquid-liquid extraction (ethyl acetate/water) and crystallized from ethyl acetate/n-hexane (1:5 v/v), yielding 92% purity.
Formation of the Ethyl-Carbamic Acid Tert-Butyl Ester
Carbamate Installation via Boc Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine as a base. Ethylation is achieved by reacting the Boc-protected amine with ethyl chloroformate under anhydrous conditions:
Optimization of Reaction Conditions
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Temperature : 0°C to room temperature to prevent Boc-group cleavage
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Stoichiometry : 1.1 equivalents of ethyl chloroformate to ensure complete conversion
Global Deprotection and Final Product Isolation
Tert-Butyl Group Removal
The Boc group is cleaved using hydrochloric acid in dioxane (4 M), followed by neutralization with sodium bicarbonate.
Crystallization and Characterization
The final product is crystallized from ethyl acetate/n-hexane, yielding white crystals with >99% purity (HPLC). Structural confirmation is achieved via:
Comparative Analysis of Synthesis Methods
| Parameter | Microchannel Reactor | Batch Process |
|---|---|---|
| Yield | 91% | 78% |
| Reaction Time | 3.7 min | 6 h |
| Purity (HPLC) | 99.5% | 95% |
| Solvent Consumption | 200 mL/mol | 500 mL/mol |
Challenges and Mitigation Strategies
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro-acetyl group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds similar to [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester exhibit antiviral properties. The chloroacetyl group is known to enhance the activity against viral infections by interfering with viral replication mechanisms. For instance, research has shown that derivatives of this compound can inhibit the replication of RNA viruses, making them potential candidates for antiviral drug development .
Case Study : A study conducted on pyrrolidine derivatives demonstrated significant antiviral activity against various strains of influenza virus. The mechanism involved the inhibition of viral neuraminidase, a crucial enzyme for viral release from host cells.
2. Neurological Research
The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neurological research. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels.
Case Study : In preclinical trials, compounds with similar structures have shown promise in improving cognitive functions in animal models of Alzheimer's disease, primarily through acetylcholinesterase inhibition.
Synthesis and Derivatives
The synthesis of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves several steps, typically starting from pyrrolidine derivatives. The introduction of the chloroacetyl group is crucial for enhancing biological activity.
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Pyrrolidine + Chloroacetyl chloride | Room temperature |
| 2 | Resulting intermediate + Ethanol + Tert-butyl carbamate | Reflux conditions |
| 3 | Purification via recrystallization | Ethanol solvent |
Industrial Applications
1. Agrochemicals
The compound can also be explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological pathways can be leveraged to develop new agrochemical agents that are more effective and environmentally friendly.
2. Polymer Chemistry
In polymer chemistry, carbamate esters are used as intermediates in the synthesis of biodegradable polymers. The incorporation of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester into polymer chains could enhance degradation rates while maintaining mechanical properties.
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:
Notes:
- The methyl derivative (C₁₂H₂₁ClN₂O₃) offers enhanced solubility but may lack target-binding affinity due to its smaller substituent .
- Ester Group Impact : Replacing the tert-butyl ester with benzyl (C₁₈H₂₃ClN₂O₃) introduces aromaticity, which may improve membrane permeability but reduce metabolic stability .
- Chiral Specificity : The S-enantiomer (discontinued) highlights the importance of stereochemistry in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles .
- Functional Group Modifications : Substituting the chloroacetyl group with a 2-hydroxyethyl moiety (C₁₃H₂₆N₂O₃) eliminates electrophilic reactivity, rendering the compound less suitable for covalent inhibitor synthesis .
Biological Activity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester, known for its potential therapeutic applications, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H23ClN2O3
- Molar Mass : 262.73 g/mol
- CAS Number : 1354015-56-7
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Acetylcholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) suggests its role in increasing acetylcholine levels in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is vital for improving cognitive functions in Alzheimer’s patients .
- Muscarinic Receptor Modulation : Research indicates that the compound may also act as a ligand for muscarinic acetylcholine receptors (mAChRs), particularly M3 receptors. Activation of these receptors is associated with various cellular processes such as proliferation and apoptosis resistance in cancer cells .
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester. For instance, it has shown cytotoxic effects on various cancer cell lines, including those associated with colorectal cancer. The mechanism involves inducing apoptosis through the modulation of signaling pathways activated by mAChRs .
2. Neuroprotective Effects
The compound's role as an AChE inhibitor positions it as a candidate for treating Alzheimer's disease. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, which are hallmark features of neurodegeneration .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : A study involving FaDu hypopharyngeal tumor cells revealed that the compound induced significant apoptosis compared to standard treatments like bleomycin. This suggests a promising avenue for developing new anticancer therapies based on this structure .
- Case Study 2 : In a model of Alzheimer's disease, administration of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester, and what reaction conditions are critical for high yield?
- Answer : The synthesis typically involves a multi-step process starting with activation of a carboxylic acid (e.g., using thionyl chloride to form an acid chloride) followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine . For intermediates, Boc (tert-butoxycarbonyl) protection is often employed under anhydrous conditions with reagents like Boc₂O and DMAP in dichloromethane at 0–20°C . Critical parameters include temperature control (0–20°C to avoid side reactions) and stoichiometric ratios of activating agents.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming stereochemistry and structural integrity, particularly for distinguishing chiral centers in the pyrrolidine ring . Mass spectrometry (MS) and infrared spectroscopy (IR) are used to verify molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the tert-butyl ester) . For example, ¹H NMR in CDCl₃ can resolve peaks corresponding to tert-butyl groups (~1.4 ppm) and chloroacetyl protons (~4.2 ppm) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Answer : Refer to Safety Data Sheets (SDS) for hazard identification, focusing on inhalation/contact risks and emergency procedures. Use personal protective equipment (PPE) including gloves and goggles. Work in a fume hood due to potential exposure to volatile reagents (e.g., dichloromethane) . For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can stereochemical purity be ensured during the synthesis of the (R)-configured pyrrolidine intermediate?
- Answer : Enantiomeric control requires chiral auxiliaries or asymmetric catalysis. For example, use of (R)-pyrrolidin-3-yl precursors with Boc protection ensures retention of configuration during subsequent reactions . Chiral HPLC or polarimetry post-synthesis can validate enantiomeric excess (ee >98%) .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., chloroacetyl group hydrolysis)?
- Answer : Minimize hydrolysis by maintaining anhydrous conditions (e.g., molecular sieves) and avoiding prolonged exposure to moisture. Use mild bases like DMAP instead of stronger bases (e.g., NaOH) to reduce nucleophilic attack on the chloroacetyl group . Monitoring reaction progress via TLC or LC-MS helps identify byproducts early .
Q. How can contradictory data on reaction efficiency between published methods be resolved?
- Answer : Systematically vary parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature, and catalyst loading. For instance, triethylamine may outperform DMAP in certain solvent systems due to better solubility . Statistical tools like Design of Experiments (DoE) can identify critical factors .
Q. What are the common byproducts in tert-butyl esterification, and how are they characterized?
- Answer : Common byproducts include deprotected amines (from Boc group cleavage) or acylated derivatives. LC-MS and ¹H NMR can detect these via shifts in tert-butyl (~1.4 ppm) or chloroacetyl peaks. Prep-HPLC or silica gel chromatography (eluting with PE/EA gradients) isolates pure products .
Q. How does the choice of base impact the reaction kinetics of chloroacetylation?
- Answer : Stronger bases (e.g., K₂CO₃) accelerate chloroacetylation but increase hydrolysis risk. Weaker bases like triethylamine balance reactivity and stability, particularly in polar aprotic solvents . Kinetic studies via in situ IR can map reaction progress and optimize base selection .
Methodological Notes
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for HPLC .
- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound sulfonic acid) to trap reactive intermediates .
- Scale-Up Considerations : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
